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Compound of Interest

Compound Name: 3-Amino-2-bromobenzoic acid

Cat. No.: B108346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-2-bromobenzoic acid is a versatile trifunctional building block in medicinal

chemistry. Its structure, featuring an amine, a carboxylic acid, and a bromine atom ortho to the

amine, provides three orthogonal points for chemical modification. This allows for the

systematic construction of diverse molecular architectures, making it a valuable scaffold for the

synthesis of novel therapeutic agents. The strategic positioning of the functional groups

enables access to a wide range of chemical space, particularly in the development of kinase

inhibitors and other targeted therapies. While specific drug candidates derived directly from 3-
amino-2-bromobenzoic acid are not extensively documented in publicly available literature,

the principles of its application can be effectively demonstrated through the synthesis and

biological activity of analogous compounds derived from its isomers.

Key Applications in Medicinal Chemistry
The unique arrangement of functional groups in 3-amino-2-bromobenzoic acid makes it an

ideal starting material for a variety of synthetic transformations crucial in drug discovery.

Amide Bond Formation: The carboxylic acid and amino moieties are readily available for

standard peptide coupling reactions, allowing for the introduction of a wide array of

substituents to explore structure-activity relationships (SAR).
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Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a handle for various

cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of

carbon-carbon bonds and the synthesis of complex biaryl structures.

Heterocycle Synthesis: The ortho-relationship of the amino and carboxylic acid groups can

be exploited for the synthesis of various heterocyclic ring systems, which are prevalent in

many biologically active molecules.

Data Presentation: Biological Activity of Related
Aminobenzoic Acid Derivatives
Due to the limited availability of specific quantitative data for compounds directly derived from

3-amino-2-bromobenzoic acid, the following tables summarize the in vitro inhibitory activities

of representative kinase inhibitors derived from the structurally related 4-amino-3-

bromobenzoic acid scaffold. This data illustrates the potential for developing potent inhibitors

using aminobenzoic acid building blocks.

Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib (derived from a related 4-amino-

substituted scaffold)[1]

Kinase Target IC50 (nM)

Raf-1 6

B-Raf (wild-type) 22

B-Raf (V600E) 38

VEGFR-1 26

VEGFR-2 90

VEGFR-3 20

PDGFR-β 57

c-Kit 68

Flt-3 58

RET 43
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Table 2: Proliferative IC50 Values for Sorafenib in Human Cancer Cell Lines[1]

Cell Line Cancer Type IC50 (µM)

PLC/PRF/5 Hepatocellular Carcinoma 6.3

HepG2 Hepatocellular Carcinoma 4.5 - 6.0

HuH-7 Hepatocellular Carcinoma 5.8

Experimental Protocols
The following are detailed, generalized protocols for key synthetic transformations involving 3-
amino-2-bromobenzoic acid, based on established methodologies for analogous compounds.

Protocol 1: Amide Coupling via EDC/HOBt
This protocol describes a standard method for forming an amide bond between 3-amino-2-
bromobenzoic acid and a primary or secondary amine.

Materials:

3-Amino-2-bromobenzoic acid

Amine (primary or secondary)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Inert gas (Nitrogen or Argon)

Procedure:

To a dry round-bottom flask under an inert atmosphere, add 3-amino-2-bromobenzoic acid
(1.0 eq).

Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add EDC (1.2 eq) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the pure

amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling

of 3-amino-2-bromobenzoic acid with an arylboronic acid.[2]

Materials:

3-Amino-2-bromobenzoic acid (1.0 mmol)

Arylboronic acid (1.2 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 mmol)

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Inert gas (Nitrogen or Argon)

Procedure:

In a reaction vessel, combine 3-amino-2-bromobenzoic acid (1.0 mmol), the arylboronic

acid (1.2 mmol), the palladium catalyst, and the base.

Evacuate the vessel and backfill with an inert gas. Repeat this process three times.

Add the degassed solvent to the reaction mixture.

Heat the mixture to 80-100°C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Visualizations
Signaling Pathway
The following diagram illustrates a representative signaling pathway that can be targeted by

kinase inhibitors derived from aminobenzoic acid scaffolds. Sorafenib, for example, inhibits the

RAF/MEK/ERK pathway.
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Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of a kinase inhibitor.
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Experimental Workflows
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Caption: General experimental workflow for amide coupling.
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Caption: General experimental workflow for Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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